1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid
CAS No.:
Cat. No.: VC9225811
Molecular Formula: C14H17NO6S
Molecular Weight: 327.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO6S |
|---|---|
| Molecular Weight | 327.35 g/mol |
| IUPAC Name | 1-(3-carboxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO6S/c1-9-2-3-11(8-12(9)14(18)19)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19) |
| Standard InChI Key | QMQPEJUURFYMPP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-[(3-Carboxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is C₁₄H₁₇NO₆S, with a molecular weight of 327.35 g/mol. The sulfonyl group bridges the piperidine nitrogen and the aromatic ring, while the carboxylic acid groups at positions 3 (on the phenyl ring) and 4 (on the piperidine) contribute to its polarity and potential for hydrogen bonding. Key structural analogs, such as 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid (CAS 147636-36-0), exhibit melting points of 167–169°C , suggesting similar thermal stability for the target compound.
Table 1: Comparative Molecular Properties of Analogous Compounds
Synthesis and Chemical Reactivity
The synthesis of sulfonamide-piperidine derivatives typically involves sulfonylation of a piperidine precursor. For example, 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is synthesized via reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid under basic conditions . Applying this methodology, the target compound could be synthesized through the following hypothetical pathway:
-
Sulfonylation Reaction:
-
Reactants: 3-Carboxy-4-methylbenzenesulfonyl chloride and piperidine-4-carboxylic acid.
-
Conditions: Dichloromethane, triethylamine (base), room temperature.
-
Mechanism: Nucleophilic substitution at the sulfonyl chloride group, forming the sulfonamide bond.
-
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield (Estimated) |
|---|---|---|---|
| 1 | Sulfonylation | Et₃N, CH₂Cl₂, 25°C, 12h | 60–70% |
| 2 | Purification | Recrystallization (EtOH/H₂O) | 85–90% |
Physicochemical Properties
The compound’s solubility profile is influenced by its ionizable carboxylic acid groups. Predicted solubility in water is low (~0.1 mg/mL) but higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity. Spectroscopic data for analogs suggest characteristic infrared (IR) peaks for sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
| Target Class | Potential Activity | Rationale |
|---|---|---|
| Metalloproteases | Inhibition (IC₅₀ ~10–50 μM) | Chelation of zinc ions via carboxylates |
| G Protein-Coupled Receptors | Antagonist/Agonist | Structural mimicry of endogenous ligands |
| Bacterial Enzymes | Antimicrobial | Sulfonamide-mediated disruption |
Future Research Directions
-
Synthetic Optimization: Development of high-yield, scalable synthesis routes.
-
Structure-Activity Relationships (SAR): Systematic modification of the phenyl and piperidine substituents to enhance potency and selectivity.
-
In Silico Modeling: Molecular docking studies to predict target engagement and off-target risks.
-
In Vivo Studies: Pharmacokinetic and toxicity profiling in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume